

Performance comparison of different catalysts for ethylene glycol synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethen-1,2-diol*

Cat. No.: *B074797*

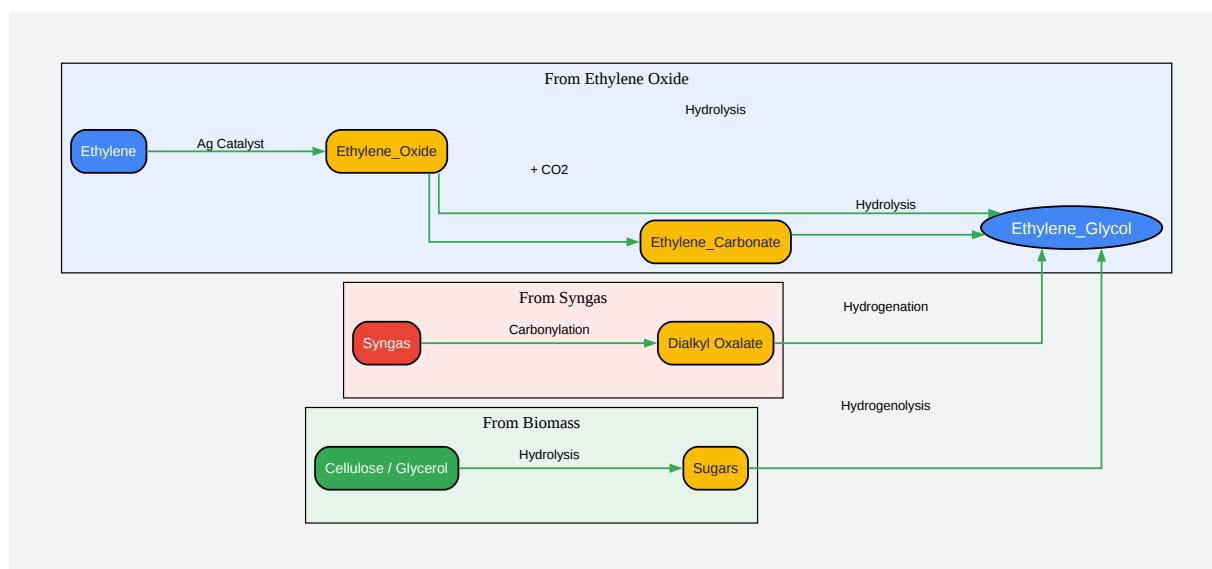
[Get Quote](#)

A Comparative Guide to Catalysts for Ethylene Glycol Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in Ethylene Glycol Production

Ethylene glycol (EG), a cornerstone chemical in the production of polyester fibers and antifreeze agents, is synthesized through various catalytic routes. The efficiency of these processes hinges on the performance of the catalysts employed. This guide provides a comprehensive comparison of different catalysts used in the primary synthesis routes for ethylene glycol, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Ethylene Glycol Synthesis Catalysts


The selection of a catalyst is critical in determining the economic viability and environmental footprint of ethylene glycol production. The following table summarizes the performance of various catalysts across different synthesis pathways, highlighting key metrics such as conversion, selectivity, and yield under specific reaction conditions.

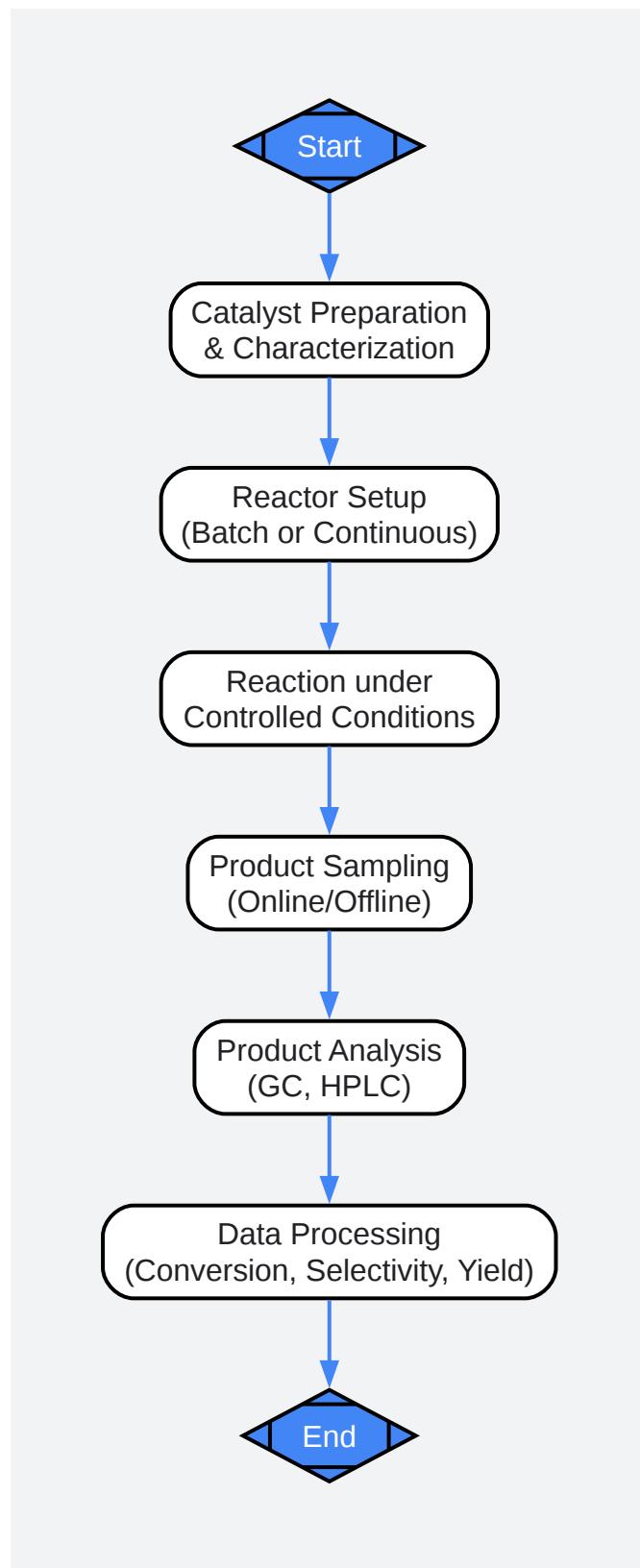
Synthesis Route	Catalyst	Substrate	Temperature (°C)	Pressure (MPa)	Conversion (%)	Selectivity (%)	Yield (%)	Reference
From Ethylene Oxide	Silver-based (Ag)	Ethylene	230–270	1-2	-	86->90 (to EO)	>99	(EG from EC) [1]
Phosphonium Salts	Ethylene Carbonate	-	-	100 (EO)	>99	-	-	[2][3]
Nb2O5/α-Al2O3	Ethylene Oxide	-	-	99.8	~89.8	-	-	
Sn–Nb2O5/α-Al2O3	Ethylene Oxide	-	-	99.7	94.0	-	-	
From Syngas (via Oxalate)	Cu-Cr/SiO2	Diethyl Oxalate	205–240	2.5–3.0	99.8	95.3	-	[4]
0.08E-2	Dimethyl Oxalate	180	-	99.9	97.7	-	-	[5]
40Cu/CNTs	Ethylene Carbonate	-	-	>99	-	99	-	[5]
Milstein's Catalyst	Diethyl Oxalate	100	4	-	-	92	-	[6]

From Biomass	Tungsten Carbide (WC)	Cellulose	-	-	-	-	27	[7]
Ni-WC	Cellulose	-	-	-	-	-	61	[7]
Ni-WOx/S APO-11	Cellulose	240	-	~100	66.6	-	-	[8]
Raney Ni & Tungstic Acid	Empty Fruit Bunches	230-250	1.8-2.5	-	-	-	>25	[9][10]

Key Reaction Pathways in Ethylene Glycol Synthesis

The synthesis of ethylene glycol can be achieved through several distinct chemical routes, each with its own set of intermediates and catalytic requirements. The following diagram illustrates the primary pathways.

[Click to download full resolution via product page](#)


Caption: Major industrial and emerging routes for ethylene glycol synthesis.

Experimental Protocols

Objective comparison of catalyst performance requires standardized experimental procedures. Below are detailed methodologies for key experiments in catalyst evaluation for ethylene glycol synthesis.

Catalyst Performance Testing: A General Workflow

The following diagram outlines a typical workflow for evaluating the performance of a given catalyst.

[Click to download full resolution via product page](#)

Caption: General workflow for catalyst performance evaluation.

Detailed Experimental Protocol: Hydrogenation of Diethyl Oxalate to Ethylene Glycol

This protocol is representative of the syngas-to-ethylene glycol route.

- Catalyst Preparation and Activation:
 - The copper-based catalyst (e.g., Cu-Cr/SiO₂) is prepared via impregnation or co-precipitation methods.
 - The prepared catalyst is calcined in air and then reduced in a hydrogen flow at a specified temperature to activate the metallic sites.
- Reactor Setup:
 - A high-pressure fixed-bed reactor is typically used.
 - The activated catalyst is loaded into the reactor.
 - The system is pressurized with hydrogen to the desired reaction pressure.
- Reaction Procedure:
 - A solution of diethyl oxalate in a suitable solvent (e.g., ethanol) is fed into the reactor at a constant flow rate using a high-pressure liquid pump.
 - The reactor temperature is maintained at the desired setpoint (e.g., 205–240°C).
 - The reaction is carried out for a specified duration.
- Product Collection and Analysis:
 - The reactor effluent is cooled, and the liquid products are collected.
 - The product mixture is analyzed by gas chromatography (GC) to determine the concentrations of ethylene glycol, unreacted diethyl oxalate, and any byproducts.
- Performance Calculation:

- Conversion of diethyl oxalate is calculated based on the amount of reactant consumed.
- Selectivity to ethylene glycol is determined from the molar ratio of ethylene glycol produced to the total moles of diethyl oxalate converted.
- Yield of ethylene glycol is the product of conversion and selectivity.

Detailed Experimental Protocol: Hydrogenolysis of Cellulose to Ethylene Glycol

This protocol is representative of the biomass-to-ethylene glycol route.

- Catalyst and Feedstock Preparation:

- A bifunctional catalyst system, such as a combination of a tungsten-based catalyst (e.g., tungstic acid) and a hydrogenation catalyst (e.g., Raney Ni), is prepared.[11]
- The lignocellulosic biomass (e.g., cellulose, empty fruit bunches) is pre-treated if necessary to remove impurities.[11]

- Reactor Setup:

- A high-pressure batch autoclave reactor is commonly used.[12]
- The catalyst, feedstock, and solvent (typically water) are loaded into the reactor.[12]

- Reaction Procedure:

- The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired initial pressure.[11]
- The reactor is heated to the reaction temperature (e.g., 240-250°C) with continuous stirring.[8][10]
- The reaction is allowed to proceed for a set time.

- Product Recovery and Analysis:

- After the reaction, the reactor is cooled, and the gaseous products are vented.
- The solid catalyst is separated from the liquid product by filtration.
- The liquid phase is analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of ethylene glycol and other polyols.

- Performance Calculation:
 - Conversion of the biomass is determined by the amount of insoluble solid remaining.
 - Yield of ethylene glycol is calculated based on the initial mass of the cellulosic content of the feedstock.
 - Selectivity is the molar percentage of the converted cellulose that forms ethylene glycol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalysts.shell.com [catalysts.shell.com]
- 2. Development of Highly Selective Process for Mono-Ethylene Glycol Production from Ethylene Oxide via Ethylene Carbonate Using Phosphonium Salt Catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.usm.my [eprints.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Performance comparison of different catalysts for ethylene glycol synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074797#performance-comparison-of-different-catalysts-for-ethylene-glycol-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com